4-Methyl-6-nitroquinolin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-6-nitroquinolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXNZSRBMMYQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Legacy of Quinoline Derivatives
Quinoline (B57606), a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.govnih.gov This designation stems from the remarkable ability of its derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govfrontiersin.orgorientjchem.org The versatility of the quinoline core allows for functionalization at various positions, enabling the synthesis of a vast library of compounds with diverse therapeutic applications. frontiersin.orgorientjchem.org
Historically, quinoline-based compounds have played a pivotal role in the fight against infectious diseases, with quinine (B1679958) and chloroquine (B1663885) being prime examples of potent antimalarial drugs. nih.gov Beyond their antimicrobial prowess, quinoline derivatives have demonstrated efficacy as anticancer, anti-inflammatory, and antiviral agents, solidifying their importance in drug discovery and development. nih.govorientjchem.org
The Nitroquinoline Scaffold: a Closer Look
The introduction of a nitro group (NO2) onto the quinoline (B57606) framework, creating a nitroquinoline scaffold, imparts unique electronic and steric properties to the molecule. This functional group is known to influence the compound's reactivity and biological activity. The presence of a nitro group can enhance the electrophilicity of the quinoline ring system, making it more susceptible to certain chemical transformations.
From a medicinal chemistry perspective, the nitro group can be a crucial pharmacophore, a part of a molecule responsible for its biological or pharmacological interactions. The redox properties of the nitro group are of particular interest, as they can be involved in bioreductive activation processes within biological systems. mdpi.com This has led to the investigation of nitroquinoline derivatives for their potential as anticancer and antimicrobial agents. mdpi.comresearchgate.net
Charting the Course for 4 Methyl 6 Nitroquinolin 2 Amine Research
Convergent Synthesis Approaches
The construction of the this compound scaffold typically begins with simpler, readily available starting materials. A common strategy involves the cyclization of substituted anilines. For instance, 4-methoxyaniline can be converted into a quinoline derivative through a three-step process involving cyclization, nitration, and chlorination. atlantis-press.com
Another well-established multi-step pathway is the reduction of a corresponding nitroquinoline. The synthesis of 6-amino-2-methylquinoline (B160969) is achieved by the catalytic hydrogenation of 2-methyl-6-nitroquinoline (B57331) using a palladium on carbon (Pd/C) catalyst. prepchem.com This aminoquinoline can then serve as a precursor for further functionalization. Similarly, the reduction of various nitroquinolines to their corresponding aminoquinolines can be accomplished in high yields using stannous chloride (SnCl₂) in acidic methanol, a method that tolerates a variety of other functional groups. mdpi.comnih.gov
A general procedure for synthesizing quinoline derivatives involves the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines, which proceeds through a sequential denitrogenative addition followed by intramolecular cyclization to yield the quinoline core. nih.gov
The introduction of a nitro group onto the quinoline ring is a critical step in the synthesis of this compound. This is almost exclusively achieved through electrophilic aromatic substitution using nitrating agents, typically a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the quinoline ring.
For example, the nitration of 1-methyl-2-quinolone (B133747) with fuming nitric acid predominantly yields 1-methyl-3,6,8-trinitro-2-quinolone. nih.gov However, by carefully controlling the reaction temperature, selective nitration can be achieved. At 50°C, the main product is 1-methyl-6-nitro-2-quinolone (6-NQ), demonstrating that the 6-position is a favorable site for nitration. nih.gov
The nitration of 2-chloro-4-methylquinoline (B123181) results in a mixture of the 8-nitro and 6-nitro derivatives, which can be separated. acs.org Similarly, the nitration of 8-(alkyl)-2-methylquinolines requires elevated temperatures (at least 70°C) and extended reaction times to produce the corresponding 5-nitro derivatives with high selectivity and yield. nih.gov The nitration of 6-bromoquinoline (B19933) N-oxide can yield both 6-bromo-5-nitroquinoline (B1267105) 1-oxide and 4-nitro-6-bromoquinoline 1-oxide, with the 5-nitro isomer being the major product. semanticscholar.org
Table 1: Examples of Nitration Reactions on Quinoline Scaffolds
| Substrate | Nitrating Agent/Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| 1-Methyl-2-quinolone | Fuming HNO₃ | 1-Methyl-3,6,8-trinitro-2-quinolone | 90% | nih.gov |
| 1-Methyl-2-quinolone | 15 M HNO₃, 50°C | 1-Methyl-6-nitro-2-quinolone | Good | nih.gov |
| 2-Chloro-4-methylquinoline | H₂SO₄, HNO₃ | Mixture of 8-nitro and 6-nitro derivatives | - | acs.org |
| 6-Bromoquinoline 1-oxide | H₂SO₄, HNO₃ | 6-Bromo-5-nitroquinoline 1-oxide | 57% | semanticscholar.org |
| 8-(tert-butyl)-2-methylquinoline | H₂SO₄, HNO₃, 70°C, 16h | 8-(tert-butyl)-2-methyl-5-nitroquinoline | 94% | nih.gov |
Nucleophilic substitution reactions are fundamental to introducing both amino and halogen functionalities onto the quinoline core.
Halogenation is often a preliminary step to introduce a good leaving group for subsequent amination. For example, 2-chloro-4-methylquinoline can be prepared and subsequently used in nitration reactions. acs.org The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline involves a chlorination step as the final part of a three-step sequence. atlantis-press.com The direct halogenation of quinoline itself can be challenging, but various reagents and methods have been developed for arenes, including the use of N-chlorosuccinimide (NCS) or trihaloisocyanuric acid. researchgate.netlibretexts.org
Amination can be achieved in several ways. A direct approach is the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where nitro-activated quinolines react with nucleophiles like 4-amino-1,2,4-triazole (B31798) in the presence of a strong base to introduce an amino group, typically ortho to the nitro group. cdnsciencepub.com However, for 8-nitroquinoline, the substitution occurs at the para position (C-5). cdnsciencepub.com This method allows for the direct amination of an activated C-H bond. mdpi.comnih.gov
More commonly, amination is accomplished via nucleophilic aromatic substitution (SNAr) of a halogen. In the synthesis of an intermediate for the inhibitor NVP-BEZ235, 6-bromo-4-chloro-3-nitroquinoline (B1343797) undergoes a substitution reaction where the highly activated chloro group at the 4-position is displaced by 2-(4-aminophenyl)-2-methylpropanenitrile. researchgate.net This highlights the high reactivity of haloquinolines, especially when activated by an ortho or para nitro group, toward nucleophilic attack by amines.
Advanced Synthetic Strategies
Modern synthetic chemistry offers sophisticated methods for constructing complex molecules like this compound, often involving metal catalysis to achieve high efficiency and selectivity.
Quinolin-2-ols and their tautomeric forms, quinolin-2(1H)-ones, are versatile intermediates in quinoline chemistry. The synthesis often proceeds by first constructing this core, followed by functionalization. For instance, 4-methylquinolin-2(1H)-one can be synthesized and then subjected to nitration and subsequent conversion of the 2-oxo group to a 2-amino group. nih.govbldpharm.com
The synthesis of methoxy-2(1H)-quinolones has been achieved from methoxylated pivaloylaminobenzenes via a two-step process involving a palladium-catalyzed Heck coupling followed by acid-mediated cyclization. nih.gov The resulting quinolinone is a key intermediate that can undergo further reactions. For example, 4-chloro-3-nitro-2-quinolones are highly reactive towards nucleophiles at the 4-position, allowing for the introduction of various functional groups, including amino groups. nih.gov The conversion of a 2-chloroquinoline (B121035) derivative to its corresponding 2-hydroxy (quinolin-2-one) analog is a straightforward hydrolysis reaction, often accomplished by refluxing in acetic acid. acs.org
These quinolinone intermediates provide a robust platform for building molecular complexity. The nitro group can be introduced onto the quinolinone ring, as seen with the nitration of 1-methyl-2-quinolone, and the oxo group at the 2-position can later be converted to a chloro group and subsequently an amino group to arrive at the target structure.
Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, including quinolines. While direct palladium-catalyzed nitration is not a standard method, palladium-catalyzed coupling reactions are exceptionally powerful for building the quinoline scaffold itself, which can then be nitrated using classical methods. nih.govnih.gov
Various palladium-catalyzed reactions are employed:
Heck Coupling: This reaction can be used to form precursors for quinolones. For example, the coupling of iodo derivatives of methoxylated pivaloylaminobenzenes with methyl acrylate, catalyzed by Pd(OAc)₂, forms cinnamate (B1238496) derivatives that cyclize to quinolin-2(1H)-ones. nih.gov
C-H Functionalization: Palladium catalysts can directly activate C-H bonds, enabling the construction of quinoline derivatives from simple starting materials. rsc.org One-pot procedures that combine traditional cross-coupling with C-H functionalization have been developed, using the quinoline substrate itself as a ligand for the palladium catalyst. acs.org
Annulation and Cascade Reactions: Palladium catalysts facilitate the one-pot synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes. rsc.org Another elegant approach is the palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines to form 2-arylquinolines. nih.gov
Table 2: Examples of Palladium-Catalyzed Synthesis of Quinoline Scaffolds
| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Heck Coupling / Cyclization | Iodo-pivaloylaminobenzenes, Methyl acrylate | Pd(OAc)₂, Et₃N | Methoxy-quinolin-2(1H)-ones | nih.gov |
| One-Pot Cross-Coupling / C-H Arylation | 4-(2-bromophenoxy)quinoline, Phenylboronic acid | Pd(OAc)₂ | 2-Phenyl-benzofuro[3,2-c]quinoline | acs.org |
| Annulation | 2-Amino aromatic ketones, Alkynes | Palladium catalyst | Polysubstituted quinolines | rsc.org |
| Cascade Reaction | o-Aminocinnamonitriles, Arylhydrazines | PdCl₂, L1, TfOH | 2-Arylquinolines | nih.gov |
These advanced catalytic methods provide efficient and atom-economical routes to complex quinoline cores, which are then amenable to further functionalization, such as nitration and amination, to yield target molecules like this compound.
Nanomaterial-Assisted Synthesis of Quinoline Derivatives
The application of nanocatalysts represents a significant advancement in the green synthesis of quinoline derivatives. acs.org These materials, owing to their high surface area-to-volume ratio and unique electronic properties, offer remarkable catalytic activity and recyclability, addressing many of the shortcomings of traditional synthetic methods, such as harsh reaction conditions and the use of hazardous reagents. acs.org
One notable example involves the use of silica-functionalized magnetic nanoparticles (Fe3O4@SiO2) for the synthesis of 2-methyl-6-nitroquinoline. nih.gov In a study, these 40 nm nanoparticles were shown to significantly improve the reaction yield, doubling it compared to the uncatalyzed reaction, and reducing the reaction time from 110 to 80 minutes. nih.gov The acidic surface of the silica (B1680970) coating is believed to stabilize unstable intermediates, thereby enhancing the efficiency of both the condensation and cyclization steps. nih.gov The magnetic nature of these nanoparticles also allows for easy separation and recycling of the catalyst using an external magnet. nih.gov
Other nanomaterials have also been successfully employed in quinoline synthesis. For instance, copper nanoparticles decorated on chitosan (B1678972) have been used as catalysts. nih.gov Similarly, superparamagnetic Fe3O4 nanoparticles have demonstrated effectiveness in producing a variety of quinoline derivatives with high yields, ranging from 79% to 90%. nih.gov The use of metal-organic frameworks, such as IRMOF-3/PSTA/Cu, has also been reported to afford excellent yields (85–96%) of quinoline derivatives in a one-pot, multicomponent reaction. nih.gov
The table below summarizes the impact of a specific nanomaterial on the synthesis of 2-methyl-6-nitroquinoline. nih.gov
| Catalyst | Catalyst Loading (% w/w) | Reaction Time (min) | Yield (%) |
| None | 0 | 110 | 47 |
| Fe3O4@SiO2 | 6 | 80 | ~94 |
Data sourced from a study on the nanomaterial-assisted bulk synthesis of 2-methyl-6-nitroquinoline. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction parameters is a critical aspect of developing efficient and selective synthetic protocols for quinoline derivatives. This involves a systematic investigation of various factors, including catalysts, solvents, temperature, and reaction time, to identify the conditions that provide the highest yield and purity of the desired product.
For instance, in the synthesis of 3-(aryloxy)quinoline derivatives via the Friedländer cyclization, different bases and solvents were tested to optimize the reaction conditions. iaea.org The highest yields were achieved when using piperidine (B6355638) in refluxing ethanol. iaea.org This highlights the crucial role of the base and solvent system in facilitating the cyclization reaction.
The choice of oxidant and the reaction atmosphere can also significantly influence the outcome of quinoline synthesis. In one study, the use of Selectfluor as an oxidant in DMSO at 100°C for 24 hours resulted in a good yield (71%) of a 3-functionalized quinoline. researchgate.net It was also observed that conducting the reaction under a nitrogen atmosphere drastically reduced the yield to 15%, indicating the involvement of atmospheric oxygen in the oxidative process. researchgate.net
Furthermore, the development of one-pot reactions and the use of efficient catalysts are key strategies for optimizing quinoline synthesis. For example, a cobalt-catalyzed dehydrogenative cyclization of 2-aminoaryl alcohols and ketones offers an environmentally benign approach to quinolines in good yields under mild conditions. organic-chemistry.org Similarly, microwave-assisted synthesis has been shown to reduce reaction times and increase yields in certain quinoline syntheses. nih.govacs.org
The following table presents an example of reaction condition optimization for the synthesis of a quinoline derivative.
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Selectfluor | DMSO | 100 | 24 | 71 |
| 2 | Selectfluor (under N2) | DMSO | 100 | 24 | 15 |
Data adapted from a study on the synthesis of 3-functionalized quinolines. researchgate.net
These examples underscore the importance of a multi-faceted approach to optimizing synthetic methodologies for quinoline derivatives. By carefully selecting and fine-tuning reaction conditions, chemists can significantly improve the efficiency, selectivity, and sustainability of these important synthetic processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
No specific ¹H NMR data for this compound was found in the reviewed literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Characterization
No specific ¹³C NMR data for this compound was found in the reviewed literature.
Advanced 2D NMR Techniques for Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC)
Information regarding advanced 2D NMR analysis for this specific compound is not available in the public domain.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopic Analysis
No specific FTIR data for this compound was found in the reviewed literature.
Raman Spectroscopy for Complementary Vibrational Insights
No specific Raman spectroscopy data for this compound was found in the reviewed literature.
Mass Spectrometry (MS) for Molecular Mass Determination
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight of a compound and can provide insights into its structural fragments. The analysis of this compound by mass spectrometry would be expected to confirm its molecular mass. The exact mass is calculated from the sum of the most abundant isotopes of its constituent atoms.
While specific experimental mass spectra for this compound are not detailed in the available research, the primary goal of such an analysis would be to observe the molecular ion peak (M⁺) or a protonated version ([M+H]⁺), which would correspond to the calculated molecular weight of the compound.
Table 2: Theoretical Mass Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉N₃O₂ | moldb.com |
| Calculated Molecular Weight | 203.20 g/mol | moldb.com |
X-ray Crystallography for Definitive Solid-State Structure Elucidation
X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions, revealing the exact conformation of the molecule in the solid state.
A single-crystal X-ray diffraction study of this compound would be necessary to unambiguously determine its molecular geometry. However, specific crystallographic data, such as crystal system, space group, and unit cell dimensions for this particular compound, have not been reported in the searched literature. Research has been conducted on derivatives, such as ethyl- and cyclohexyl-(4-methyl-6-nitro-quinolin-2-yl)amine, for which single-crystal X-ray structures were obtained to verify their chemical nature.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The presence of a conjugated π-system, such as the quinoline ring, along with electron-donating (amino) and electron-withdrawing (nitro) groups, suggests that this compound will exhibit characteristic absorption bands.
Analysis of the UV-Vis spectrum would reveal the wavelengths of maximum absorption (λmax), which correspond to π→π* and n→π* electronic transitions. While general discussions on the UV-Vis spectra of nitroquinoline derivatives exist, specific experimental data detailing the absorption maxima for this compound are not available in the provided search results. nih.gov
Computational and Theoretical Investigations of 4 Methyl 6 Nitroquinolin 2 Amine
Quantum Chemical Calculation Methods
Quantum chemical calculations are indispensable tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These methods provide insights into molecular stability, reactivity, and potential applications.
Density Functional Theory (DFT) Studies on Ground State Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. This optimization is crucial as it provides the foundation for all other computational property predictions. The process involves calculating the electron density to determine the energy of the system and systematically adjusting the atomic coordinates to find the minimum energy conformation. Bond lengths, bond angles, and dihedral angles are the key parameters obtained from a geometry optimization.
No specific DFT geometry optimization data for 4-Methyl-6-nitroquinolin-2-amine (B6245671) has been found in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule. The spatial distribution of the HOMO and LUMO provides insights into the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.
A Frontier Molecular Orbital analysis, including the HOMO-LUMO energy gap and orbital distributions for this compound, has not been reported in the available literature.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. aps.org It is mapped onto the electron density surface and color-coded to indicate different electrostatic potential values. Typically, red regions signify areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate positive potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential. MEP maps are invaluable for predicting intermolecular interactions, including hydrogen bonding, and for understanding the reactive behavior of a molecule. moldb.comresearchgate.net
No specific Molecular Electrostatic Potential (MEP) surface maps for this compound were found in the reviewed scientific publications.
Computational Spectroscopic Property Prediction
Computational methods can also simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational properties.
Simulated Vibrational Frequencies and Intensities
Theoretical calculations, typically using DFT, can predict the vibrational frequencies and their corresponding intensities for a molecule. These calculated frequencies correspond to the different modes of vibration, such as stretching, bending, and twisting of chemical bonds. The resulting theoretical spectrum can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of experimental spectral bands to specific molecular motions.
A computational analysis of the vibrational frequencies and intensities for this compound is not present in the currently available scientific literature.
While the computational and theoretical investigation of chemical compounds is a robust field of study, it appears that this compound has not yet been the subject of detailed analysis using the methods outlined above. The absence of published data on its optimized geometry, electronic properties, frontier molecular orbitals, molecular electrostatic potential, and vibrational frequencies indicates an opportunity for future research to characterize this molecule and elucidate its chemical behavior. Such studies would be valuable for a more complete understanding of the structure-property relationships within the quinoline (B57606) class of compounds.
Predicted NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods, particularly Density Functional Theory (DFT), are frequently used to predict ¹H and ¹³C NMR chemical shifts. For quinoline derivatives, the chemical shifts are significantly influenced by the nature and position of substituents on the heterocyclic and carbocyclic rings.
While specific predicted NMR data for this compound is unavailable, we can estimate the chemical shifts by considering the known effects of the individual functional groups. The amino group at the 2-position is expected to be a strong electron-donating group, leading to increased electron density and a consequent upfield shift (lower ppm values) for the protons and carbons in its vicinity, particularly H3 and C2. Conversely, the nitro group at the 6-position is a strong electron-withdrawing group, which would cause a downfield shift (higher ppm values) for the protons and carbons on the benzene (B151609) ring, especially H5 and H7. The methyl group at the 4-position, being weakly electron-donating, would cause a slight upfield shift for the adjacent protons and carbons.
A study on 4-amino-2-methylquinoline provides some insight into the expected chemical shifts for a quinoline ring with both amino and methyl groups. The analysis of related nitroquinoline derivatives also helps in predicting the influence of the nitro group. Based on these, a table of probable ¹H and ¹³C NMR chemical shifts for this compound can be postulated.
Table 1: Postulated ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on the analysis of related compounds and are not from direct computational studies of the title compound.)
| Atom | Postulated Chemical Shift (ppm) |
| ¹H NMR | |
| H3 | ~6.5 - 7.0 |
| H5 | ~8.0 - 8.5 |
| H7 | ~7.8 - 8.2 |
| H8 | ~7.5 - 7.8 |
| 2-NH₂ | ~5.0 - 6.0 |
| 4-CH₃ | ~2.4 - 2.6 |
| ¹³C NMR | |
| C2 | ~155 - 160 |
| C3 | ~110 - 115 |
| C4 | ~145 - 150 |
| C4a | ~148 - 152 |
| C5 | ~120 - 125 |
| C6 | ~140 - 145 |
| C7 | ~122 - 127 |
| C8 | ~115 - 120 |
| C8a | ~125 - 130 |
| 4-CH₃ | ~18 - 22 |
Coupling constants (J-values) would follow the expected patterns for aromatic systems, with ortho-coupling being the largest (typically 7-9 Hz), followed by meta-coupling (2-3 Hz), and para-coupling being the smallest (<1 Hz).
Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. The electronic transitions, and thus the absorption maxima (λ_max), are highly dependent on the electronic nature of the substituents.
For this compound, the presence of both an electron-donating group (2-amine) and an electron-withdrawing group (6-nitro) is expected to lead to significant intramolecular charge transfer (ICT) upon electronic excitation. This ICT character is likely to result in strong absorption bands in the UV-visible region.
A computational study on a series of quinoline derivatives, including those with amino and nitro functionalities, provides a basis for predicting the electronic absorption spectrum of the title compound. nih.gov The TD-DFT calculations in that study were performed at the B3LYP/6-31G(d,p) level of theory. nih.gov The results for a related nitro-amino substituted quinoline derivative from that study are presented in Table 2 to illustrate the likely electronic transitions.
Table 2: Representative TD-DFT Data for a Related Nitro-Amino Substituted Quinoline Derivative (Data from a computational study on a related compound to infer properties of this compound)
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contributions |
| 3.25 | 381 | 0.45 | HOMO -> LUMO (95%) |
| 3.88 | 320 | 0.12 | HOMO-1 -> LUMO (88%) |
| 4.21 | 294 | 0.23 | HOMO -> LUMO+1 (75%) |
| 4.55 | 272 | 0.18 | HOMO-2 -> LUMO (65%) |
HOMO: Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital
Based on this, this compound is expected to exhibit a strong absorption band in the range of 380-420 nm, corresponding to the HOMO-LUMO transition with significant ICT character. Additional bands at shorter wavelengths are also anticipated.
Thermodynamic Properties and Reaction Energetics from Computational Models
Computational models can provide valuable data on the thermodynamic properties of molecules, such as the standard enthalpy of formation (Δ_fH°), standard entropy (S°), and heat capacity (C_p). These properties are crucial for understanding the stability and reactivity of a compound.
While specific thermodynamic data for this compound is not available, a study on the thermodynamic properties of 2,6-dimethylquinoline, determined through a combination of experimental measurements and computational methods (B3LYP/6-31+G(d,p)), offers a useful reference point. nus.edu.sg
Table 3: Thermodynamic Properties of Gaseous 2,6-Dimethylquinoline at 298.15 K (Data from a study on a related compound to infer properties of this compound) nus.edu.sg
| Property | Value |
| Standard Molar Enthalpy of Formation (Δ_fH°) | 105.3 kJ·mol⁻¹ |
| Standard Molar Entropy (S°) | 385.2 J·K⁻¹·mol⁻¹ |
| Standard Molar Heat Capacity (C_p) | 185.6 J·K⁻¹·mol⁻¹ |
For this compound, the presence of the nitro and amino groups would significantly alter these values. The strong electron-withdrawing nitro group and the potential for intermolecular hydrogen bonding would likely lead to a more negative enthalpy of formation, indicating greater thermodynamic stability compared to 2,6-dimethylquinoline. The presence of the amino group, with its rotational freedom and ability to participate in hydrogen bonding, would likely increase the standard entropy and heat capacity.
Conformational Analysis and Tautomeric Equilibria Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, a key aspect of its conformational landscape is the potential for tautomerism involving the 2-amino group. The amino form can exist in equilibrium with its imino tautomer.
Computational studies on related 4-aminoquinoline (B48711) derivatives have shown that the amino tautomer is generally more stable. However, the relative stability can be influenced by solvent effects and the presence of other functional groups. For this compound, it is expected that the amino tautomer will be the predominant form in the gas phase and in non-polar solvents.
The rotation of the amino and nitro groups relative to the quinoline ring also contributes to the conformational flexibility. The energy barriers for these rotations are expected to be relatively low, allowing for multiple conformations to be accessible at room temperature. The planarity of the quinoline ring system is likely to be slightly distorted by the steric interactions between the substituents.
Chemical Reactivity and Derivatization Patterns
Nucleophilic Substitution Reactions at the Quinoline (B57606) Core
The quinoline nucleus, particularly when activated by electron-withdrawing groups, is susceptible to nucleophilic attack. In derivatives of 4-methyl-6-nitroquinolin-2-amine (B6245671), the presence of a good leaving group, such as a halogen at the C4 position, facilitates nucleophilic aromatic substitution (SNAr) reactions. For instance, the chlorine atom in 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine can be displaced by various nucleophiles. mdpi.comresearchgate.netresearchgate.net
The reactivity of the quinoline core towards nucleophiles is significantly enhanced by the presence of the nitro group. nih.gov The nitro group activates the aromatic ring for nucleophilic attack, particularly at positions ortho and para to it. nih.gov In the case of nitroquinolines, this activation can lead to substitution of a leaving group or even a hydrogen atom. nih.gov
Studies on related quinoline systems have shown that the C4 position is highly susceptible to nucleophilic substitution. For example, 4-chloro-8-methylquinolin-2(1H)-one readily undergoes substitution of the 4-chloro group with various nucleophiles. mdpi.comresearchgate.net Similarly, in 4-chloro-6-fluoro-2-methylquinoline, the chloro group at C4 can be displaced. nih.gov
Cine-Substitution Reactions and Regioselectivity
Cine-substitution is a type of nucleophilic aromatic substitution where the entering group takes a position adjacent to the one vacated by the leaving group. This phenomenon is often observed in reactions of nitroaromatic compounds. arkat-usa.org In the context of this compound derivatives, while direct examples of cine-substitution on this specific molecule are not prevalent in the searched literature, the general principles apply.
The regioselectivity of nucleophilic attack is largely dictated by the activating effect of the nitro group. nih.gov Nucleophilic attack is favored at the positions ortho and para to the nitro group. nih.gov In the case of this compound, the C5 and C7 positions are ortho and para, respectively, to the C6-nitro group. Therefore, under conditions conducive to cine-substitution, a nucleophile might attack at C5, leading to the displacement of a group at C6, or vice-versa. The von Richter reaction is a classic example of a cine-substitution where a nitro group is displaced by a cyanide ion, with the incoming carboxyl group taking an adjacent position. arkat-usa.org
Kinetic studies on the vicarious nucleophilic substitution (VNS) of nitroarenes show that the formation of σ-adducts occurs ortho to the nitro group. arkat-usa.org This initial addition is a key step that can lead to either direct substitution (SNAr) or cine-substitution, depending on the substrate and reaction conditions.
Transformations Involving the Nitro Functional Group
The nitro group is a versatile functional group that can undergo several important transformations, significantly expanding the synthetic utility of this compound.
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a route to valuable amino-substituted heterocycles. wikipedia.orgbeilstein-journals.org The resulting 2,6-diamino-4-methylquinoline is a key intermediate for further derivatization.
Several methods are available for the reduction of aromatic nitro groups:
Catalytic Hydrogenation: This is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comprepchem.com For example, 2-methyl-6-nitroquinoline (B57331) can be reduced to 6-amino-2-methylquinoline (B160969) using H₂ and Pd/C in ethanol. prepchem.com
Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of an acid (e.g., HCl or acetic acid) are classic choices for nitro group reduction. commonorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) also provides a mild method for this conversion. commonorganicchemistry.com
Other Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) in combination with transition metal salts like nickel(II) chloride (NiCl₂·6H₂O) can effectively reduce nitroarenes to amines. asianpubs.org Sodium hydrosulfite and sodium sulfide (B99878) are also used, sometimes offering selectivity in the presence of other reducible groups. wikipedia.org
The reduction can also be controlled to yield the corresponding hydroxylamine (B1172632) derivative. This is typically achieved using milder reducing agents or by carefully controlling the reaction conditions. wikipedia.org For instance, zinc dust in the presence of ammonium (B1175870) chloride can be used for this transformation. wikipedia.org
The nitro group is a powerful electron-withdrawing group, and its presence on the quinoline ring has a profound impact on the molecule's reactivity. nih.gov It activates the quinoline nucleus towards nucleophilic attack, a crucial feature for many of the reactions discussed. nih.gov This activation is a result of the stabilization of the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic addition. nih.gov The delocalization of the negative charge onto the nitro group lowers the activation energy for the reaction. nih.gov
This activating effect is essential for nucleophilic aromatic substitution (SNAr) and vicarious nucleophilic substitution (VNS) reactions. nih.gov In VNS reactions, the nitro group directs the incoming nucleophile to an adjacent carbon atom bearing a hydrogen, which is subsequently eliminated. nih.gov
Reactions at the Amine Functionality
The primary amino group at the C2 position is a key site for derivatization. Its nucleophilic character allows for a variety of reactions, leading to the formation of new C-N bonds and the introduction of diverse functional groups.
The nucleophilicity of amines generally correlates with their basicity, with secondary amines often being more nucleophilic than primary amines. masterorganicchemistry.com However, steric hindrance can play a significant role. masterorganicchemistry.com The amino group of this compound can participate in several common reactions:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents.
Kinetic studies on the nucleophilic reactivity of heterocyclic amines with electrophiles like 4,6-dinitrobenzofuroxan have been used to quantify and rank their nucleophilicity. researchgate.net The reactivity of the amino group in this compound would be influenced by the electronic effects of the quinoline ring and the substituents.
Cyclization and Rearrangement Reactions for Scaffold Expansion
The strategic placement of functional groups in this compound and its derivatives allows for the construction of fused heterocyclic systems through cyclization reactions. wiley-vch.deresearchgate.net These reactions are invaluable for creating complex, polycyclic molecules with potential biological activity.
For example, if the amino group at C2 and a suitable functional group at C3 (or on a substituent at C3) are present, intramolecular cyclization can lead to the formation of a new ring fused to the quinoline core. Similarly, a substituent at the C4 position can be designed to react with the C5 position of the quinoline ring.
The synthesis of fused heterocycles often involves the reaction between two functional groups on an aromatic or heteroaromatic substrate. wiley-vch.de For instance, an amine and a carboxylic acid can condense to form a lactam, while an amine and a ketone can form an enamine, which can then undergo further reactions. wiley-vch.de The reduction of the nitro group to an amine, followed by reaction with a neighboring group, is a common strategy for building fused rings.
Applications As Versatile Chemical Building Blocks and Precursors
Integration into Complex Heterocyclic Frameworks
The structure of 4-Methyl-6-nitroquinolin-2-amine (B6245671) is primed for the construction of larger, more complex heterocyclic systems. The amino group at the 2-position is a key functional handle for annulation reactions, where additional rings are fused onto the existing quinoline (B57606) core. This process is a fundamental strategy in the synthesis of novel polycyclic aromatic and heteroaromatic compounds. organic-chemistry.orgresearchgate.netnih.gov
The synthesis of fused quinoline heterocycles often involves the reaction of a substituted quinoline with a bifunctional reagent, leading to the formation of a new ring. For instance, the amino group of this compound can act as a nucleophile, reacting with various electrophiles to initiate cyclization. These reactions can lead to the formation of pyrazolo[4,3-c]quinolines, pyrrolo[3,2-c]quinolines, and other polycyclic systems. researchgate.netnih.gov The specific outcome of the reaction is often dictated by the choice of reactants and reaction conditions.
A general approach to forming a new heterocyclic ring on the quinoline core is through a condensation reaction followed by cyclization. The reactivity of the amino group is central to these transformations.
Table 1: Examples of Fused Heterocyclic Systems Derived from Quinoline Precursors
| Precursor Type | Reagent | Resulting Fused System |
|---|---|---|
| 2-Aminoquinoline | Diketone | Pyrimidoquinoline |
| 2-Chloro-3-cyanoquinoline | Hydrazine | Pyrazolo[3,4-b]quinoline |
This table illustrates general synthetic pathways for creating fused heterocyclic systems from quinoline derivatives, highlighting the versatility of the quinoline scaffold.
Precursor in the Synthesis of Advanced Organic Materials
The unique electronic properties of this compound, arising from the combination of the extended π-system of the quinoline ring and the push-pull nature of the amino and nitro substituents, make it an attractive precursor for advanced organic materials.
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. A key requirement for second-order NLO activity is a molecular structure with a large hyperpolarizability, which is often achieved in molecules possessing strong electron donor and acceptor groups connected by a π-conjugated system. nasc.ac.innih.govrsc.org
The molecular structure of this compound inherently possesses these features. The amino group acts as a potent electron donor, while the nitro group serves as a strong electron acceptor. The quinoline ring provides the necessary π-conjugated bridge to facilitate intramolecular charge transfer (ICT) from the donor to the acceptor upon excitation. nasc.ac.in This ICT is a fundamental mechanism for generating a large second-order NLO response.
While direct experimental data on the NLO properties of this compound may not be widely reported, the investigation of analogous quinoline derivatives supports its potential in this area. nasc.ac.inmdpi.com For example, quinolinium 4-aminobenzoate (B8803810) has been studied for its NLO properties, demonstrating that the interaction between a quinoline moiety and a molecule with a strong donor group can lead to materials with significant NLO activity. nasc.ac.in
Table 2: Molecular Features Contributing to NLO Properties in Quinoline Derivatives
| Structural Feature | Role in NLO Activity | Example |
|---|---|---|
| Electron Donor Group (e.g., -NH2) | Pushes electron density into the π-system | Amino group in this compound |
| Electron Acceptor Group (e.g., -NO2) | Pulls electron density from the π-system | Nitro group in this compound |
| π-Conjugated System | Facilitates intramolecular charge transfer | Quinoline ring |
This table outlines the key molecular characteristics that endow quinoline derivatives with nonlinear optical properties.
Role as an Intermediate in the Production of Functional Dyes and Pigments
The synthesis of azo dyes, a major class of synthetic colorants, traditionally involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. unb.canih.govjbiochemtech.com The resulting azo compounds contain the characteristic -N=N- chromophore and are known for their vibrant colors and good fastness properties.
This compound, being a primary aromatic amine, is a suitable candidate for the synthesis of novel azo dyes. The diazotization of its amino group would yield a diazonium salt, which can then be coupled with various aromatic compounds, such as phenols, naphthols, or other aromatic amines, to produce a wide range of colors. niscpr.res.innih.gov The presence of the quinoline ring and the nitro group would likely influence the final color and properties of the dye. The extended conjugation of the quinoline system can lead to deeper shades, while the nitro group can act as an auxochrome, modifying the color and improving the dye's affinity for certain fabrics.
The general two-step process for the synthesis of an azo dye from this compound would be:
Diazotization: Reaction of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.
Azo Coupling: Reaction of the diazonium salt with a suitable coupling component (e.g., β-naphthol) to form the azo dye.
The resulting dye molecule would incorporate the 4-methyl-6-nitroquinoline (B13027013) moiety, potentially leading to dyes with unique shades and improved properties.
Utility in Analytical Chemistry as Fluorescent Probes or Indicators
Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively used in the development of fluorescent probes for the detection of various analytes, including metal ions and biologically important molecules. rsc.orgrsc.orgacs.orgnih.govacs.org The rigid, planar structure and the extended π-electron system of the quinoline ring are conducive to fluorescence.
The design of a fluorescent probe often involves a fluorophore (the signaling unit) and a receptor (the recognition unit). In the case of quinoline-based probes, the quinoline moiety typically serves as the fluorophore. The introduction of specific functional groups can modulate the fluorescence properties (e.g., intensity, wavelength) in response to binding with a target analyte.
Although the direct application of this compound as a fluorescent probe is not extensively documented, its structural features suggest potential in this area. The amino group could act as a recognition site or be modified to introduce a specific receptor for a target analyte. The nitro group, being a strong electron-withdrawing group, is known to quench fluorescence. This property could be exploited in the design of "turn-on" fluorescent probes, where the quenching effect is removed upon reaction or binding with an analyte, leading to a significant increase in fluorescence intensity. For instance, the reduction of the nitro group to an amino group would dramatically alter the electronic properties and likely restore or enhance fluorescence, a mechanism that could be triggered by specific analytes or cellular environments.
Table 3: Principles of Quinoline-Based Fluorescent Probes
| Component | Function | Potential Role of this compound |
|---|---|---|
| Fluorophore | Emits light upon excitation | The quinoline ring system |
| Receptor | Binds to the target analyte | The amino group or a derivative thereof |
This table summarizes the fundamental components and mechanisms of fluorescent probes based on the quinoline scaffold.
Mechanistic Investigations of Molecular Interactions Pre Clinical Focus
Structure-Activity Relationship (SAR) Studies for Target Engagement
The structure-activity relationship (SAR) of quinoline (B57606) derivatives is a key area of research to optimize their engagement with various biological targets. nih.govresearchgate.net
Exploration of Quinoline Analogs as Enzyme Inhibitors
Quinoline-based compounds have been extensively studied as inhibitors of a wide range of enzymes, demonstrating their potential as versatile therapeutic scaffolds.
PI3K/mTOR: The quinoline ring is a common structure in inhibitors of PI3K/mTOR, a critical pathway in cancer progression. nih.gov Modifications at the C-4 position of the quinoline ring have shown that while some substitutions, like pyrrolidine, decrease inhibitory activity against PI3Kα, others, such as morpholine (B109124) and p-tolyl groups, maintain high potency. nih.gov A series of 4-acrylamido-quinoline derivatives have been synthesized and shown to be potent dual inhibitors of PI3K/mTOR. researchgate.netsemanticscholar.org For instance, one such derivative demonstrated significant inhibition of both Class I PI3K and mTOR kinase activity. semanticscholar.org Furoquinoline-based analogs have also been explored as multi-targeted inhibitors of the PI3K/Akt-mTOR pathway. semanticscholar.org
BCL6: While direct SAR studies on 4-Methyl-6-nitroquinolin-2-amine (B6245671) as a BCL6 inhibitor are not detailed in the provided results, the broader class of quinoline derivatives has been investigated for anticancer properties, which can involve targeting proteins like BCL6.
Lipoxygenase: Quinoline derivatives have been identified as potent inhibitors of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. nih.govnih.gov SAR studies of novel substituted 2-cyanoquinolines have been conducted to evaluate their ability to inhibit this enzyme. nih.gov An interesting inverse correlation has been observed between the inhibitory activity of quinoline derivatives in intact cells and cell-free systems, suggesting a complex interaction with the 5-lipoxygenase activating protein (FLAP). nih.gov
Acetylcholinesterase (AChE): Phenyl-quinoline derivatives have been designed and evaluated as inhibitors of cholinesterases, including AChE, which is a key target in Alzheimer's disease treatment. nih.gov SAR analysis of these derivatives, with substitutions on the benzyl (B1604629) and phenyl rings, has revealed that certain analogs exhibit high potency and selectivity. nih.gov For example, a derivative with a methoxy (B1213986) group at the R1 position and a 4-bromine substituent at the R2 position showed a significant improvement in activity. nih.gov Furthermore, studies on 4-N-phenylaminoquinoline derivatives bearing a morpholine group have shown that the length of the methylene (B1212753) linker between the quinoline core and the morpholine moiety, as well as substituents on the 4-N-phenyl ring, significantly influences their inhibitory potency against both AChE and butyrylcholinesterase (BChE). mdpi.com Specifically, derivatives with a 2-methylene linker displayed better inhibition than those with 3- or 4-methylene linkers. mdpi.com
Ligand-Target Binding Interactions via Molecular Docking Simulations
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method is widely used to understand the interactions of quinoline derivatives with their biological targets.
Enzyme Inhibition: Molecular docking studies have been instrumental in elucidating the binding modes of quinoline derivatives as enzyme inhibitors. For instance, docking of quinoline-3-carboxamides (B1200007) into the ATP-binding site of PIKK family kinases, such as ATM, revealed that the quinoline nitrogen forms a crucial interaction with the hinge region. mdpi.com Similarly, docking studies of quinoline derivatives as HIV reverse transcriptase inhibitors have helped in understanding their binding within the enzyme's active site. nih.gov For cholinesterase inhibitors, docking has shown that some quinoline analogs can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. mdpi.com In the case of protease inhibitors, docking has revealed hydrogen bonding and π-interactions with key amino acid residues in the target enzyme. nih.gov
Antimicrobial Targets: Molecular docking has also been applied to understand the antibacterial mechanism of quinoline derivatives. For example, docking studies have suggested that some quinoline hybrids might target both bacterial LptA and Topoisomerase IV proteins. nih.gov The binding interactions of thiopyrano[2,3-b]quinoline derivatives with DNA gyrase have been investigated, showing hydrophobic interactions and hydrogen bond formation with the enzyme's binding site. researchgate.netnih.gov
In Vitro and Non-Human Antimicrobial and Antifungal Efficacy
Quinoline derivatives have demonstrated significant antimicrobial and antifungal properties in various in vitro studies. researchgate.netresearchgate.netbohrium.comresearchgate.net
Evaluation Against Bacterial Strains (e.g., Gram-Positive, Gram-Negative)
The antibacterial activity of quinoline derivatives has been tested against a broad spectrum of bacteria.
Gram-Positive Bacteria: Numerous studies have reported the efficacy of quinoline derivatives against Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci faecalis (VRE). nih.govnih.gov For instance, certain quinoline-2-one derivatives have shown promising antibacterial activity against these pathogens, with some compounds exhibiting potent activity comparable to the reference drug daptomycin. nih.govresearchgate.net Some quinoline compounds have also demonstrated significant activity against Clostridium difficile. nih.gov
Gram-Negative Bacteria: Quinoline derivatives have also been evaluated for their activity against Gram-negative bacteria. nih.govbiointerfaceresearch.com Some derivatives have shown moderate to good antibacterial activity against strains like Escherichia coli and Pseudomonas aeruginosa. researchgate.netbiointerfaceresearch.com However, in some cases, the activity against Gram-negative bacteria was found to be weaker compared to Gram-positive strains. biointerfaceresearch.com
| Quinoline Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| Quinoline-2-one derivatives | MRSA, VRE, MRSE | Significant activity, with MICs as low as 0.75 μg/mL for some compounds against MRSA and VRE. | nih.govresearchgate.net |
| Facilely accessible quinoline derivatives | MRSA, MRSE, VRE, C. difficile | Potent activity, particularly against C. difficile with MICs as low as 1.0 μg/mL. | nih.gov |
| Quinolone coupled hybrids | Gram-positive and Gram-negative strains | Broad-spectrum effect with MIC values of 0.125–8 μg/mL against most tested strains. | nih.gov |
| Oxadiazole derivatives of quinoline | S. aureus, B. subtilis, E. coli, P. aeruginosa | Activity equivalent to ciprofloxacin (B1669076) against some strains. | researchgate.net |
Assessment Against Fungal Strains and Morphological Impact
The antifungal potential of quinoline derivatives has been investigated against various fungal pathogens. nih.govacs.orgmdpi.comnih.govnih.govresearchgate.netresearchgate.net
Antifungal Spectrum: Quinoline derivatives have shown selective antifungal action. For example, some compounds were active against Candida species, while others demonstrated efficacy against dermatophytes. nih.gov Studies have also reported the activity of quinoline derivatives against plant pathogenic fungi such as Sclerotinia sclerotiorum and Rhizoctonia solani. acs.orgmdpi.com
Morphological Impact: The mechanism of antifungal action for some quinoline derivatives involves impacting the fungal cell morphology. Preliminary studies suggest that certain compounds can cause abnormal morphology of the cell membrane, leading to increased membrane permeability and the release of cellular contents. nih.gov The selective action of these compounds on different types of fungi may be related to the morphological characteristics of the organisms, which can affect the penetration of the compound into the fungal cells. nih.gov
| Quinoline Derivative | Fungal Strain(s) | Observed Activity/Impact | Reference |
|---|---|---|---|
| Compound 5 (a quinoline derivative) | Dermatophyte strains | Selective anti-dermatophytic action with a geometric mean MIC of 19.14 μg/ml. | nih.gov |
| Compounds 2 and 3 (quinoline derivatives) | Candida spp. | Selective anti-Candida action with geometric mean MICs of 50 μg/ml and 47.19 μg/ml, respectively. | nih.gov |
| Compound a-4 (a quinoline pharmaceutical intermediate) | S. sclerotiorum, R. solani, F. graminearum, M. oryzae | Strong antifungal activity, completely inhibiting hyphal growth of S. sclerotiorum at 50 μg/mL. | acs.org |
| Compound Ac12 (a quinoline derivative) | S. sclerotiorum, B. cinerea | Potent activity with EC50 values of 0.52 and 0.50 μg/mL, respectively. Caused abnormal cell membrane morphology. | nih.gov |
Chemo-Enzymatic Transformations and Bioreduction Pathways in Model Systems
The metabolism of quinoline and its derivatives has been studied in various microbial systems, revealing different degradation pathways.
Bacterial Degradation: Different bacterial strains can utilize quinoline as a source of carbon, nitrogen, and energy. For instance, Pseudomonas fluorescens and Pseudomonas putida have been shown to degrade quinoline through intermediates such as 2-oxo-1,2-dihydroquinoline and 8-hydroxycoumarin. nih.gov In contrast, a Rhodococcus strain metabolizes quinoline via a different pathway, producing 6-hydroxy-2-oxo-1,2-dihydroquinoline. nih.gov
Metabolism of Related Compounds: Studies on the microbial metabolism of related heterocyclic compounds like pyridine (B92270) have identified various transformation pathways, including hydroxylation and oxidation of alkyl groups. semanticscholar.org For example, Pseudomonas sp. can transform 3-methylpyridine (B133936) to 3-hydroxymethylpyridine. semanticscholar.org The degradation of nicotinic acid, a pyridine derivative, by Sarcina sp. involves the formation of 6-hydroxynicotinic acid and 2,5-dihydroxypyridine. semanticscholar.org These studies on related compounds provide insights into the potential metabolic fate of the quinoline ring system.
Q & A
Q. What synthetic methodologies are commonly employed for 4-Methyl-6-nitroquinolin-2-amine, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves nitration of precursor quinolines or condensation reactions. For example:
- Nitration of methyl-substituted quinolines under controlled conditions (e.g., mixed acid at low temperatures) to introduce the nitro group.
- Stepwise functionalization : Methyl and amine groups may be introduced via alkylation or amination reactions.
Q. Yield Optimization Strategies :
- Use catalytic methods (e.g., Lewis acids) to enhance regioselectivity during nitration.
- Purify intermediates via column chromatography to minimize side products.
- Monitor reaction progress using TLC or HPLC to terminate reactions at optimal conversion points.
Q. How can NMR spectroscopy and elemental analysis be integrated to confirm the purity and structure of this compound?
Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., nitro group at C6, methyl at C4). For example, deshielded aromatic protons near nitro groups show distinct splitting patterns.
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values to verify stoichiometry. Discrepancies >0.3% indicate impurities.
- Cross-Validation : Resolve contradictions (e.g., unexpected O% from moisture) by coupling with mass spectrometry (MS) for molecular ion confirmation.
Example : A ¹H NMR peak at δ 8.5–9.0 ppm (aromatic H near NO₂) and C% deviation <0.2% validate structure .
Advanced Research Questions
Q. What computational tools are effective for predicting synthetic pathways for this compound?
Methodological Answer :
- Retrosynthesis AI Models : Use Template_relevance algorithms (e.g., Reaxys, Pistachio) to prioritize routes based on precursor availability and reaction feasibility .
- One-Step Synthesis Focus : Filter pathways with minimal steps, such as direct nitration of 4-methylquinolin-2-amine.
- Feasibility Scoring : Rank routes by "plausibility" scores (>0.5) and steric compatibility of substituents.
Reference : AI models leveraging Reaxys databases achieve >85% accuracy in predicting nitro-group introductions in heterocycles .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., ethanol/water mixtures) and collect data at 100 K for high resolution.
- Software Tools : Refine structures using SHELXL (for small molecules) or SHELXS (for heavy-atom solutions) to model nitro-group orientation and bond lengths .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility of the nitro group .
Q. How should researchers address discrepancies between spectroscopic and computational data for nitro-substituted quinolines?
Methodological Answer :
- Contradiction Analysis : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level). Deviations >0.5 ppm suggest incorrect tautomer assignments.
- Dynamic Effects : Account for solvent polarity and temperature in computational models to match experimental conditions.
- Multi-Technique Validation : Use IR spectroscopy to confirm nitro-group presence (stretching bands ~1520 cm⁻¹) alongside XRD .
Q. What are the challenges in designing crystallization experiments for this compound to obtain high-quality diffraction data?
Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation and avoid amorphous precipitates.
- Temperature Gradients : Employ gradient cooling (0.5°C/hr) to promote single-crystal growth.
- Crystal Mounting : Flash-cool crystals with liquid N₂ to minimize lattice distortions.
Reference : Successful crystallization of analogous chloroquinolines required 7–14 days in ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
